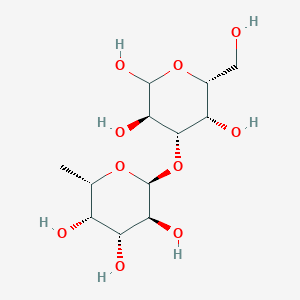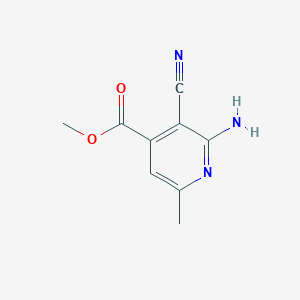
Caffeoylputrescine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caffeoylputrescine hydrochloride is a naturally occurring phenolic amide found in various plant species, including tobacco. It is known for its role in plant defense mechanisms, particularly in repelling herbivores. The compound is a conjugate of caffeic acid and putrescine, and it exhibits various biological activities that make it of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Caffeoylputrescine hydrochloride can be synthesized through the reaction of caffeic acid with putrescine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of caffeic acid and the amino group of putrescine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of caffeoylputrescine hydrochloride involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical synthesis routes that ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Caffeoylputrescine hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in caffeoylputrescine can be oxidized to quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield caffeic acid and putrescine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Quinones derived from caffeic acid.
Reduction: Reduced forms of caffeoylputrescine.
Substitution: Caffeic acid and putrescine.
Applications De Recherche Scientifique
Caffeoylputrescine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and hydrolysis.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the development of natural pesticides and plant growth regulators.
Mécanisme D'action
Caffeoylputrescine hydrochloride exerts its effects primarily through its interaction with plant defense pathways. The compound is known to activate the jasmonic acid pathway, leading to the production of defense-related proteins and metabolites. It also acts as a deterrent to herbivores by affecting their feeding behavior and physiology.
Comparaison Avec Des Composés Similaires
Caffeoylputrescine hydrochloride is similar to other phenolic amides such as feruloylputrescine and p-coumaroylputrescine. it is unique in its specific combination of caffeic acid and putrescine, which confers distinct biological activities. Similar compounds include:
Feruloylputrescine: A conjugate of ferulic acid and putrescine.
p-Coumaroylputrescine: A conjugate of p-coumaric acid and putrescine.
Propriétés
Formule moléculaire |
C13H19ClN2O3 |
|---|---|
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10;/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18);1H/b6-4+; |
Clé InChI |
VHGSBZCXJATSMZ-CVDVRWGVSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O.Cl |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)






![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)
![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)



![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)
